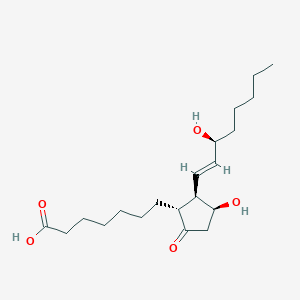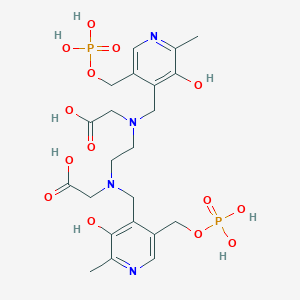
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge that connects the 9 and 10 positions of the anthracene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate typically involves the reaction of anthracene with ethyl diazoacetate in the presence of a catalyst . The reaction proceeds through a cycloaddition mechanism, forming the ethano bridge and resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.
Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Supramolecular Chemistry: The compound serves as a host molecule in host-guest chemistry, facilitating the study of molecular recognition and self-assembly processes.
Material Science:
Mechanism of Action
The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol
Uniqueness
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is unique due to its ethano bridge, which imparts rigidity to the molecule and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and supramolecular chemistry .
Properties
IUPAC Name |
diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSXUDEAJOMAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392934 |
Source


|
| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116279-89-1 |
Source


|
| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)




![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)


![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)


